molecular formula C33H44N3O14P B1606296 Fosveset CAS No. 193901-91-6

Fosveset

カタログ番号: B1606296
CAS番号: 193901-91-6
分子量: 737.7 g/mol
InChIキー: NZLPWFTXPYJYSS-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ガドフォスベセット三ナトリウムの合成には、複数の段階が関与します。 このプロセスは、安定なガドリニウムジエチレントリアミンペンタ酢酸キレートの調製から始まり、次にジフェニルシクロヘキシルリン酸基で置換されます . 化学合成には6段階が関与し、その後、逆相クロマトグラフィーで精製されます。その後、溶液はワイプフィルム蒸発で濃縮され、生成物は超ろ過されます。 最後に、ガドフォスベセット三ナトリウムはスプレー乾燥によって単離されます .

科学的研究の応用

Magnetic Resonance Angiography (MRA)

Fosveset is primarily used in MRA for evaluating vascular diseases. Its ability to provide extended intravascular enhancement makes it particularly effective for detecting vascular stenosis and aneurysms.

  • Study Findings : In clinical trials, gadothis compound-enhanced MRA demonstrated a sensitivity of 97%-100% and specificity of 96%-100% for high-grade stenosis assessment compared to conventional imaging techniques .
StudySample SizeSensitivity (%)Specificity (%)
Nikolaou et al. (2006)672 patients97-10096-100
Goyen et al. (2005)300 patientsNot specifiedNot specified

Assessment of Tumors

Beyond vascular imaging, this compound has been utilized in assessing various tumors, including brain tumors and liver lesions.

  • Case Study : A study highlighted the use of gadothis compound in evaluating human brain tumors, showing its effectiveness in enhancing tumor visualization due to its prolonged intravascular retention time .
Tumor TypeApplicationOutcome
Brain TumorsMRI EnhancementImproved visualization
Liver LesionsMRI AssessmentEnhanced detection capabilities

Pediatric Applications

This compound has gained favor in pediatric practice for classifying vascular and soft-tissue anomalies, particularly in the head and neck.

  • Research Findings : A comparative study between gadothis compound-enhanced MRA and ferumoxytol-enhanced MRA showed that gadothis compound provided clearer imaging results in pediatric patients with congenital heart disease .
Patient GroupGadothis compound UseFindings
Pediatric Patients with Congenital Heart DiseaseEnhanced MR VenographyClearer imaging results

Advantages Over Traditional Agents

This compound offers several advantages over traditional extracellular contrast agents:

  • Higher Relaxivity : This leads to a better signal-to-noise ratio, improving image quality.
  • Longer Intravascular Residence Time : Facilitates equilibrium imaging, allowing for more accurate assessments of vascular structures.
  • Reduced Rate of Uninterpretability : Studies indicate that less than 2.3% of images were uninterpretable with gadothis compound compared to approximately 16% with conventional methods .

作用機序

ガドフォスベセット三ナトリウムの作用機序は、内因性血清アルブミンへの可逆的結合に関与しています。 この結合により、化合物の磁気共鳴緩和率が上昇し、水プロトンの緩和時間が短縮され、血液の信号強度(明るさ)が増加します .

生物活性

Fosveset, also known as gadothis compound trisodium, is a gadolinium-based contrast agent primarily used in magnetic resonance angiography (MRA). Its unique properties and biological activity stem from its ability to bind reversibly to serum albumin, which enhances its effectiveness in imaging vascular structures. This article details the biological activity of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound operates by binding to serum albumin in the bloodstream. This binding increases the vascular residence time of the contrast agent compared to non-protein binding agents. The interaction with albumin enhances the magnetic resonance relaxivity of this compound, leading to a decrease in the relaxation time (T1) of water protons. Consequently, this results in increased signal intensity on MRI scans, improving the visualization of blood vessels and surrounding tissues .

Pharmacodynamics

Clinical studies have demonstrated that this compound significantly shortens blood T1 values for up to four hours following intravenous administration. The relaxivity in plasma has been measured between 33.4 and 45.7 mM1^{-1}s1^{-1} at a magnetic field strength of 0.47 T . This pharmacodynamic profile allows for enhanced imaging quality during MRA procedures.

Pharmacokinetics

The pharmacokinetic properties of this compound conform to a two-compartment open model. Key pharmacokinetic parameters include:

ParameterValue
Mean Plasma Concentration0.43 ± 0.04 mmol/L (3 min post-injection)
Half-life (Distribution Phase)0.48 ± 0.11 hours
Half-life (Elimination Phase)16.3 ± 2.6 hours
Total Clearance6.57 ± 0.97 mL/h/kg
Urinary Excretion79% to 94% (mean 83.7%)

This compound is primarily eliminated through renal excretion, with about 94% of the administered dose being recovered in urine within the first 72 hours .

Clinical Efficacy and Case Studies

This compound has undergone extensive clinical evaluation, including two phase II and four phase III studies involving over 672 patients. These studies assessed its efficacy in various vascular conditions:

  • Study Findings : Gadothis compound-enhanced MRA showed a significant reduction in uninterpretability rates compared to standard techniques. Only 2.3% of images were uninterpretable with gadothis compound versus approximately 16% with traditional time-of-flight MRA (TOF-MRA) .
  • Sensitivity and Specificity : In a study by Nikolaou et al., gadothis compound demonstrated a sensitivity of 97%–100% and specificity of 96%–100% for detecting high-grade stenosis across different vascular territories .
  • Intermodality Agreement : The agreement between gadothis compound-enhanced imaging and reference standard imaging data was reported at 90%–93%, indicating high diagnostic reliability .

特性

IUPAC Name

2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N3O14P/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLPWFTXPYJYSS-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OP(=O)(O)OCC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1OP(=O)(O)OC[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N3O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027787
Record name Fosveset
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193901-91-6
Record name Fosveset [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193901916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosveset
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4, 4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis (carboxymethyl)amino]ethyl]amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSVESET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBR90FN3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosveset
Reactant of Route 2
Reactant of Route 2
Fosveset
Reactant of Route 3
Reactant of Route 3
Fosveset
Reactant of Route 4
Reactant of Route 4
Fosveset
Reactant of Route 5
Reactant of Route 5
Fosveset
Reactant of Route 6
Reactant of Route 6
Fosveset

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。